undecanol, ethoxylated, propoxylated undecanol, ethoxylated, propoxylated
Brand Name: Vulcanchem
CAS No.: 103657-85-8
VCID: VC0217289
InChI:
SMILES:
Molecular Formula: C7H4F3N3
Molecular Weight: 0

undecanol, ethoxylated, propoxylated

CAS No.: 103657-85-8

Cat. No.: VC0217289

Molecular Formula: C7H4F3N3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

undecanol, ethoxylated, propoxylated - 103657-85-8

Specification

CAS No. 103657-85-8
Molecular Formula C7H4F3N3
Molecular Weight 0

Introduction

Chemical Structure and Composition

Molecular Formula and Weight

Undecanol, ethoxylated, propoxylated is defined by the molecular formula C16H34O3C_{16}H_{34}O_3, with a molar mass of 274.45 g/mol . This compound is synthesized from undecanol (a fatty alcohol with an eleven-carbon chain) through the addition of ethylene oxide and propylene oxide in varying proportions.

Structural Characteristics

The structural formula of undecanol, ethoxylated, propoxylated incorporates both hydrophilic (ethylene oxide) and lipophilic (propylene oxide) segments. These features allow the compound to exhibit amphiphilic behavior critical for its role as a surfactant . The degree of ethoxylation and propoxylation can be adjusted during synthesis to tailor the compound's properties for specific applications.

Physico-Chemical Properties

Undecanol, ethoxylated, propoxylated has distinct physico-chemical attributes that make it suitable for industrial use:

  • Density: Approximately 0.831 g/cm³ .

  • Boiling Point: 146°C at 30 mm Hg .

  • Flash Point: 113°C .

  • Solubility: Enhanced solubility in both water and organic solvents due to its amphiphilic nature.

These properties are pivotal for its functionality in formulations requiring stable emulsification or solubilization of hydrophobic compounds.

Synthesis and Production Methods

Alkoxylation Process

The synthesis of undecanol, ethoxylated, propoxylated involves the alkoxylation of undecanol using ethylene oxide and propylene oxide. This reaction typically occurs under controlled conditions with catalysts such as alkali metals or their derivatives to optimize the distribution of alkoxylate units . The process can be summarized as follows:

R-OH+n(CH2CH2O)+m(CH3CHCH2O)R-O-(CH2CH2O)n-(CH3CHCH2O)m\text{R-OH} + n \text{(CH}_2\text{CH}_2\text{O)} + m \text{(CH}_3\text{CHCH}_2\text{O)} \rightarrow \text{R-O-(CH}_2\text{CH}_2\text{O)}_n\text{-(CH}_3\text{CHCH}_2\text{O)}_m

where RR represents the undecanol backbone.

Reaction Conditions

Optimal reaction conditions include:

  • Temperature: Moderate temperatures to prevent decomposition.

  • Catalyst Concentration: Precise amounts to control reaction rates.

  • Ethylene/Propylene Oxide Ratios: Tailored to achieve desired hydrophilic-lipophilic balance .

Applications Across Industries

Cleaning Products

Undecanol, ethoxylated, propoxylated serves as a nonionic surfactant in cleaning formulations due to its ability to reduce surface tension and enhance solubilization of oils and greases. Its compatibility with other surfactants allows for synergistic effects in multi-component systems.

Cosmetics and Personal Care

In cosmetics, this compound acts as an emulsifier and solubilizer for active ingredients in creams, lotions, and shampoos. Its mildness on skin makes it suitable for sensitive formulations .

Pharmaceuticals

The amphiphilic nature facilitates drug delivery by improving the bioavailability of hydrophobic drugs through micelle formation. Additionally, its antimicrobial properties contribute to preservative functions in pharmaceutical products.

Environmental Applications

Undecanol, ethoxylated, propoxylated is employed in environmental remediation efforts due to its biodegradability and ability to solubilize hydrophobic pollutants in aqueous systems .

Environmental Impact

Biodegradation Mechanism

Biodegradation primarily occurs through central fission pathways where oligomeric fragments are mineralized into simpler compounds like polyethylene glycol . This mechanism ensures efficient breakdown without harmful byproducts.

Ecotoxicity Considerations

While generally safe for aquatic environments at low concentrations, excessive use may pose risks due to surfactant-induced membrane disruption in microorganisms .

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